(7-aminonaphthalen-2-yl)boronic acid
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Overview
Description
(7-aminonaphthalen-2-yl)boronic acid is an organic compound with the molecular formula C10H10BNO2. It is a boronic acid derivative, characterized by the presence of an amino group at the 7th position and a boronic acid group at the 2nd position on a naphthalene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-aminonaphthalen-2-yl)boronic acid typically involves the following steps:
Nitration of Naphthalene: Naphthalene is nitrated to form 7-nitronaphthalene.
Reduction: The nitro group in 7-nitronaphthalene is reduced to form 7-aminonaphthalene.
Industrial Production Methods
the general approach involves scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
(7-aminonaphthalen-2-yl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or vinyl-aryl compounds.
Oxidation: The boronic acid group can be oxidized to form corresponding boronic esters or borates.
Substitution: The amino group can undergo substitution reactions with various electrophiles to form substituted derivatives.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, bases such as potassium carbonate, and solvents like toluene or ethanol are commonly used.
Oxidation: Hydrogen peroxide or other oxidizing agents are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used.
Major Products Formed
Biaryl Compounds: Formed via Suzuki-Miyaura coupling.
Boronic Esters: Formed via oxidation.
Substituted Aminonaphthalenes: Formed via substitution reactions.
Scientific Research Applications
(7-aminonaphthalen-2-yl)boronic acid has several scientific research applications:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design.
Materials Science: Used in the development of advanced materials, including sensors and polymers.
Biological Research: Studied for its interactions with biomolecules and potential use in biochemical assays.
Mechanism of Action
The mechanism of action of (7-aminonaphthalen-2-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as sensing and drug design. The boronic acid group interacts with diols to form cyclic boronate esters, which are crucial in biological and chemical sensing .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Similar in structure but lacks the naphthalene ring and amino group.
Naphthylboronic Acid: Similar but without the amino group.
Aminophenylboronic Acid: Similar but with a phenyl ring instead of a naphthalene ring.
Uniqueness
(7-aminonaphthalen-2-yl)boronic acid is unique due to the presence of both an amino group and a boronic acid group on a naphthalene ring. This combination imparts unique chemical properties, making it a versatile compound for various applications in organic synthesis, medicinal chemistry, and materials science .
Properties
CAS No. |
2749532-61-2 |
---|---|
Molecular Formula |
C10H10BNO2 |
Molecular Weight |
187 |
Purity |
90 |
Origin of Product |
United States |
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